molecular formula C9H16O3 B8320885 Methyl 2,2-dimethyl-4-oxohexanoate

Methyl 2,2-dimethyl-4-oxohexanoate

Cat. No.: B8320885
M. Wt: 172.22 g/mol
InChI Key: YKDSZKMJLVGBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-dimethyl-4-oxohexanoate is an aliphatic ester derived from the esterification of 2,2-dimethyl-4-oxohexanoic acid (CAS 15118-53-3, C₈H₁₄O₃) with methanol . Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol. The compound features a branched alkyl chain (2,2-dimethyl substitution) and a ketone group at the 4-position, which confer unique steric and electronic properties.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2,2-dimethyl-4-oxohexanoate

InChI

InChI=1S/C9H16O3/c1-5-7(10)6-9(2,3)8(11)12-4/h5-6H2,1-4H3

InChI Key

YKDSZKMJLVGBES-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C)(C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2,2-dimethyl-4-oxohexanoate shares functional groups (ester and ketone) with other aliphatic and aromatic esters. Below is a comparative analysis with key analogs:

Structural and Functional Group Comparison

  • Methyl Acetoacetate (C₅H₈O₃): A β-keto ester with a linear chain. The absence of branching in methyl acetoacetate reduces steric hindrance, enhancing its reactivity in enolate formation and Claisen condensations compared to the more hindered this compound.
  • Ethyl 3-Oxohexanoate (C₈H₁₄O₃): A structural isomer with the ketone at the 3-position. This positional difference alters tautomerization behavior and nucleophilic attack sites.
  • Methyl Salicylate (C₈H₈O₃): An aromatic ester (ortho-hydroxybenzoate) with a benzene ring. Its conjugated system increases stability but reduces aliphatic reactivity compared to this compound .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility (Water)
This compound C₉H₁₆O₃ 172.22 ~210–225* Low (hydrophobic alkyl chain)
Methyl Acetoacetate C₅H₈O₃ 116.11 169–171 Partially miscible
Methyl Salicylate C₈H₈O₃ 152.15 222–224 Insoluble
Ethyl 3-Oxohexanoate C₈H₁₄O₃ 158.20 ~195–205* Low

*Estimated based on branching and molecular weight trends .

Regulatory and Environmental Considerations

However, its environmental persistence and toxicity profile remain understudied compared to regulated esters like 2-methoxyethanol, which is classified as a CMR (carcinogenic, mutagenic, reprotoxic) substance .

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